7-(2,4-dichlorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2,4-dichlorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26Cl2N6O2 and its molecular weight is 465.38. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential
A study by Chłoń-Rzepa et al. (2013) explored a series of 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are crucial in modulating mood, anxiety, and cognition. One compound exhibited significant antidepressant-like effects in animal models, indicating the potential of these derivatives for treating depressive disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Applications
Another study by Zygmunt et al. (2015) investigated new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic and anti-inflammatory properties. This research demonstrated that certain derivatives significantly outperformed reference drugs in in vivo models, suggesting these compounds as promising new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antiviral Activity
Derivatives from marine-derived actinomycete Streptomyces sp. showcased modest antiviral activity against influenza A (H1N1) virus, indicating the potential of these compounds in antiviral therapy (Pei-Pei Wang et al., 2013).
Properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N6O2/c1-13(2)11-27-6-8-28(9-7-27)20-24-18-17(19(30)25-21(31)26(18)3)29(20)12-14-4-5-15(22)10-16(14)23/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTOKXWQJHSKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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